Cyclobenzaprine epoxide, specifically the 10,11-epoxide derivative of cyclobenzaprine, is a significant compound in pharmacology, primarily known for its role as a muscle relaxant. This compound is synthesized from cyclobenzaprine hydrochloride and has been identified as a metabolite of cyclobenzaprine in biological systems. Its structural modifications and resultant pharmacological effects have made it a subject of interest in medicinal chemistry.
Cyclobenzaprine epoxide is derived from cyclobenzaprine, which is commonly prescribed for muscle spasms and associated pain. The epoxide form arises during the metabolic processing of cyclobenzaprine in the liver, where cytochrome P450 enzymes catalyze its conversion into various metabolites, including the 10,11-epoxide form .
Cyclobenzaprine epoxide belongs to the class of organic compounds known as epoxides, which are cyclic ethers with a three-membered ring structure. It is classified under the broader category of muscle relaxants and is often discussed in the context of drug metabolism and pharmacokinetics.
The synthesis of cyclobenzaprine epoxide typically involves oxidation reactions. One common method utilizes peracetic acid to oxidize cyclobenzaprine hydrochloride. The process involves dissolving cyclobenzaprine in a solvent mixture (often water-methanol) and gradually adding peracetic acid while stirring at low temperatures to promote the formation of the epoxide .
The identity and purity of the synthesized epoxide can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry .
Cyclobenzaprine epoxide features a three-membered cyclic ether structure characterized by an oxygen atom bonded to two carbon atoms that are part of the cyclobenzaprine skeleton. The specific configuration at the 10 and 11 positions creates an endo-epoxide.
Cyclobenzaprine epoxide can undergo various chemical reactions due to its reactive epoxide group. These reactions include:
The degradation studies indicate that cyclobenzaprine undergoes oxidation at both its endocyclic and exocyclic double bonds, leading to unstable epoxides that further decompose into products like dibenzosuberenone .
Cyclobenzaprine acts primarily as a muscle relaxant by influencing central nervous system pathways. The mechanism involves:
Pharmacokinetic studies reveal that after administration, cyclobenzaprine is metabolized into several metabolites, including cyclobenzaprine epoxide, which may have varying degrees of pharmacological activity compared to the parent compound .
Cyclobenzaprine epoxide serves as an important intermediate in pharmacological research aimed at understanding muscle relaxants' mechanisms and developing new therapeutic agents. Its study contributes to insights into drug metabolism and potential side effects associated with cyclobenzaprine use. Additionally, it is utilized in toxicological assessments due to its formation from cyclobenzaprine during metabolic processes .
Cyclobenzaprine epoxide is generated in vivo via hepatic cytochrome P450 (CYP)-mediated oxidation. Administered cyclobenzaprine (40 mg/kg intraperitoneally in rats) undergoes epoxidation at its 10,11-double bond, forming the stable 10,11-epoxide derivative as a primary metabolite. This reaction is catalyzed primarily by CYP3A4 and CYP1A2 isoforms, which facilitate the stereoselective addition of an oxygen atom across the electron-rich olefinic bond of the dibenzocycloheptene scaffold. The reaction proceeds via a radical intermediate, with molecular oxygen activated by the CYP heme-iron center [1] [6].
Table 1: Molecular Properties of Cyclobenzaprine Epoxide
Property | Value |
---|---|
CAS Registry Number | 58256-08-9 |
Molecular Formula | C₂₀H₂₁NO |
Molecular Weight | 291.39 g/mol |
IUPAC Name | 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohept[1,2-b]oxiren-6-ylidene)-N,N-dimethyl-1-propanamine |
Metabolic Precursor | Cyclobenzaprine (C₂₀H₂₁N) |
Other identified metabolites include the N-oxide, desmethyl derivative, and hydroxylated/desmethylhydroxylated compounds, confirming the complexity of cyclobenzaprine’s metabolic landscape [1].
Epoxidation in mammals requires precise enzymatic coordination:
Table 2: Stability and Reactivity Comparison of Selected Drug-Derived Epoxides
Epoxide | Mutagenic Activity | Cytotoxicity | Primary Metabolic Fate |
---|---|---|---|
Cyclobenzaprine 10,11-epoxide | None | None observed | Direct excretion/glucuronidation |
Carbamazepine 10,11-epoxide | None | None observed | Hydration to diol |
Benzo[a]pyrene 4,5-oxide | High (TA 1537/1538) | Severe | DNA adduct formation |
Stereochemical Integrity: Cyclobenzaprine epoxide exists as a racemic mixture in vivo, with the 10,11-epoxide bridge adopting a trans configuration relative to the propylamine side chain. X-ray crystallography of analogous tricyclic epoxides confirms the oxygen atom is exo-oriented, minimizing steric clash with the N,N-dimethylaminopropylidene group. This configuration influences interactions with hepatic enzymes and contributes to metabolic stability [1] [2].
Synthetic Routes:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0